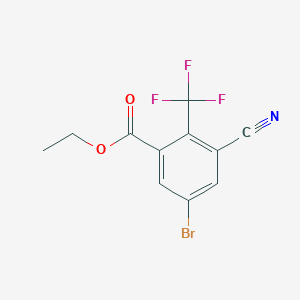

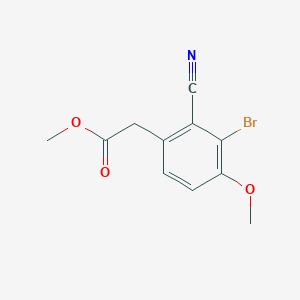

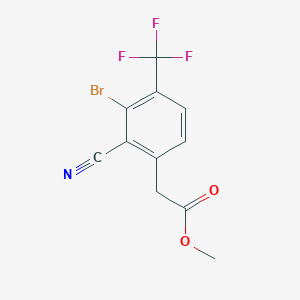

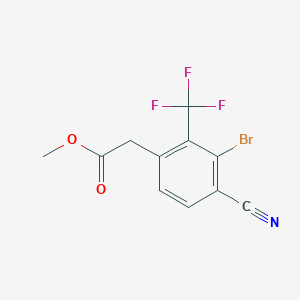

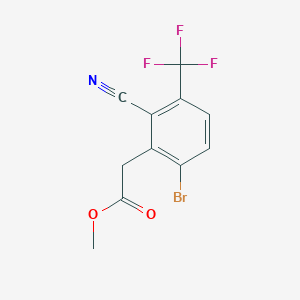

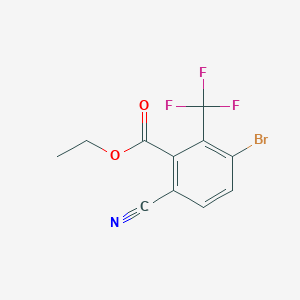

N-Hydroxy-4-(2-trifluoromethylphenyl)-pyridine-2-carboxamidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

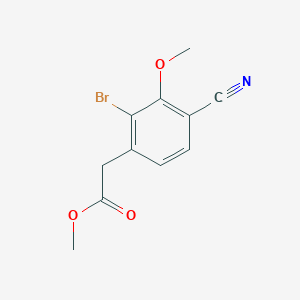

“N-Hydroxy-4-(2-trifluoromethylphenyl)-pyridine-2-carboxamidine” is a chemical compound that has a trifluoromethyl group . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Synthesis Analysis

The synthesis of this compound involves the combination of N-hydroxy-4-methylaniline with the diazotized product of 2-aminobenzotriuoride . This reaction leads to a yellowish-brown precipitate that is filtered under suction and rinsed with ice-cold water. Ethanol is used twice to recrystallize the crude product, and yellow needles are attained .Molecular Structure Analysis

The crystal structure of this compound is monoclinic and has a space group of P2 1 /c . The molecule is included in inter-hydrogen bonding with C 5 –H 5 acting as donors and O atoms of N-oxide groups as acceptors .Chemical Reactions Analysis

The trifluoromethylation of carbon-centered radical intermediates is a key reaction involving this compound . This reaction is part of the broader field of Radical Chemistry .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modification

- The chemical modification of pyridine moieties in certain molecules, like the displacement of the methyl group in the pyridine nucleus, has been explored to optimize biological properties, such as analgesic properties, in related compounds (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Biological Activity and Drug Discovery

- Studies on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have identified them as potent and selective Met kinase inhibitors, with certain analogues demonstrating significant in vivo efficacy and favorable pharmacokinetic profiles, leading to their advancement into clinical trials (Schroeder et al., 2009).

Antimicrobial Activity

- Novel compounds prepared by the reaction of pyridoxal hydrochloride with various N-arylcyanoacetamides and further reaction with aromatic amines showed significant antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Zhuravel, Kovalenko, Ivachtchenko, Balakin, & Kazmirchuk, 2005).

Material Science and Coordination Chemistry

- Research on the condensation of pyridine-2-carbonitrile with amino alcohols in the presence of Ni(II) salts led to the formation of stable complexes, which have implications in understanding the coordination chemistry and potentially in material science applications (Segl′a, Mikloš, Jamnický, & Šima, 1999).

Pharmacological Applications

- Certain isoxazol and cinchoninic acid derivatives have shown to be potent inhibitors of mitochondrial dihydroorotate dehydrogenase, an enzyme critical for pyrimidine de novo synthesis, indicating their potential as immunosuppressive agents (Knecht & Löffler, 1998).

Wirkmechanismus

Target of action

Many bioactive aromatic compounds, such as those containing an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that your compound might also interact with multiple targets in the body.

Mode of action

The mode of action would depend on the specific targets that the compound interacts with. For instance, it might inhibit or activate certain enzymes or receptors, leading to changes in cellular processes .

Biochemical pathways

The affected pathways would also depend on the specific targets of the compound. For example, if the compound targets enzymes involved in a particular metabolic pathway, it could alter the production of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as the compound’s solubility, stability, and the presence of functional groups could affect how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits a particular enzyme, it could lead to a decrease in the production of a certain metabolite .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Eigenschaften

IUPAC Name |

N'-hydroxy-4-[2-(trifluoromethyl)phenyl]pyridine-2-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3O/c14-13(15,16)10-4-2-1-3-9(10)8-5-6-18-11(7-8)12(17)19-20/h1-7,20H,(H2,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSGNKNTVIFYHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NC=C2)C(=NO)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=CC(=NC=C2)/C(=N/O)/N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.